2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)-
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Overview
Description
2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)- is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a 3-chlorophenyl group and a 4-nitrophenyl group attached to the propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)-.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(3-chlorophenyl)-1-(4-aminophenyl)-2-propen-1-one.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound exhibits biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-: Lacks the chlorine substituent, resulting in different chemical and biological properties.
2-Propen-1-one, 3-(4-chlorophenyl)-1-(4-nitrophenyl)-: Has a chlorine substituent at a different position, affecting its reactivity and applications.
2-Propen-1-one, 3-(3-bromophenyl)-1-(4-nitrophenyl)-: Contains a bromine atom instead of chlorine, leading to variations in its chemical behavior.
Uniqueness
2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)- is unique due to the specific positioning of the chlorine and nitro groups, which influence its reactivity, stability, and potential applications. The presence of these substituents can enhance its biological activity and make it a valuable compound for various research and industrial purposes.
Biological Activity
The compound 2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)- , also known by its CAS number 63831-41-4 , is a member of the chalcone family, which are known for their diverse biological activities. This article explores the biological activity, synthesis, and relevant research findings associated with this compound.
- Molecular Formula : C15H10ClNO3
- Molecular Weight : 287.7 g/mol
- CAS Number : 63831-41-4
Anticancer Properties
Chalcones, including this compound, have been extensively studied for their anticancer properties. Research indicates that they can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated using the MTT assay against several cancer cell lines. For example, studies have shown significant cytotoxicity against human glioblastoma (SF-295) and prostate cancer (PC-3) cell lines, with IC50 values indicating potent activity .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin formation and interactions with cellular pathways involved in apoptosis. For instance, a study highlighted that certain chalcone derivatives could inhibit the activity of mitogen-activated protein kinase (JNK), which is crucial in regulating cell survival and apoptosis .
Antimicrobial Activity
Chalcones also exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies. The mechanism often involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis .
Synthesis
The synthesis of 2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)- typically involves the condensation of appropriate aldehydes and ketones under basic conditions. This synthetic pathway allows for modifications that can enhance biological activity.
Case Studies
Study | Findings | Cell Lines/Models |
---|---|---|
Study 1 | Significant cytotoxicity observed with IC50 values ranging from 2.4 to 7.5 µg/mL against HCT-116 cells | HCT-116 (colon cancer) |
Study 2 | Induced apoptosis via ROS generation and JNK inhibition | SF-295 (glioblastoma), PC-3 (prostate cancer) |
Study 3 | Antimicrobial efficacy against E. coli and S. aureus | Bacterial strains |
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of chalcones to optimize their biological properties. Modifications to the chlorophenyl and nitrophenyl groups have been shown to significantly impact their anticancer potency and selectivity.
Key Findings:
- Antiproliferative Effects : Compounds similar to 2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)- demonstrated IC50 values as low as 0.17 µM in certain leukemia cell lines, indicating strong antiproliferative effects .
- Pro-apoptotic Activity : Certain derivatives were reported to induce apoptosis in cancer cells with minimal toxicity to normal cells, highlighting their potential therapeutic use .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(8-6-12)17(19)20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRTLPJDDPNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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